(NE)-N-(imidazo[1,2-a]pyrimidin-3-ylmethylidene)hydroxylamine

Medicinal Chemistry Anticancer Structure‑Activity Relationship

(NE)-N-(imidazo[1,2-a]pyrimidin-3-ylmethylidene)hydroxylamine (CAS 2387462-21-5) is a Schiff-base oxime derived from the privileged imidazo[1,2‑a]pyrimidine scaffold, a fused nitrogen‑bridged heterocycle with broad pharmacological relevance including anticancer, antiviral, and anti‑inflammatory activities [REFS‑1]. The compound features a C=N imine bond conjugated to the heterocyclic core at the 3‑position, distinguishing it from the more commonly studied 2‑carbaldehyde oxime analogs.

Molecular Formula C7H6N4O
Molecular Weight 162.152
CAS No. 2387462-21-5
Cat. No. B2821421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(NE)-N-(imidazo[1,2-a]pyrimidin-3-ylmethylidene)hydroxylamine
CAS2387462-21-5
Molecular FormulaC7H6N4O
Molecular Weight162.152
Structural Identifiers
SMILESC1=CN2C(=CN=C2N=C1)C=NO
InChIInChI=1S/C7H6N4O/c12-10-5-6-4-9-7-8-2-1-3-11(6)7/h1-5,12H/b10-5+
InChIKeyLJZKBKWYXNLIPT-BJMVGYQFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(NE)-N-(Imidazo[1,2-a]pyrimidin-3-ylmethylidene)hydroxylamine CAS 2387462-21-5 – Structural Overview and Procurement Context


(NE)-N-(imidazo[1,2-a]pyrimidin-3-ylmethylidene)hydroxylamine (CAS 2387462-21-5) is a Schiff-base oxime derived from the privileged imidazo[1,2‑a]pyrimidine scaffold, a fused nitrogen‑bridged heterocycle with broad pharmacological relevance including anticancer, antiviral, and anti‑inflammatory activities [REFS‑1]. The compound features a C=N imine bond conjugated to the heterocyclic core at the 3‑position, distinguishing it from the more commonly studied 2‑carbaldehyde oxime analogs. Its stereochemistry is explicitly defined as the (NE) isomer, a configuration that may influence molecular recognition and biological activity.

3‑oxime positional isomer for SAR exploration (vs. 2‑substituted analogs)
(NE) stereochemistry defined – enables reproducible screening and batch consistency
Privileged imidazo[1,2‑a]pyrimidine scaffold for kinase, antiviral, and cell‑model studies

Why Generic Imidazo[1,2‑a]pyrimidine Derivatives Cannot Substitute for CAS 2387462-21-5


Imidazo[1,2‑a]pyrimidine derivatives are a large and heterogeneous family; small changes in substitution pattern drastically alter biological potency and selectivity. For example, 2‑carbaldehyde‑derived oximes exhibit micromolar cytotoxicity against MCF‑7 breast cancer cells (IC₅₀ 35‑43 µM [REFS‑1]), while 3‑nitroso/amine derivatives show nanomolar affinity for kinase targets [REFS‑2]. The specific 3‑oxime (NE) configuration of CAS 2387462‑21‑5 presents a unique electronic and stereochemical profile that cannot be approximated by the more common 2‑substituted analogs or the corresponding (Z) isomer. Therefore, procurement or screening decisions based on generic “imidazo[1,2‑a]pyrimidine” descriptors risk selecting a compound with a fundamentally different activity landscape.

! Positional isomer mismatch: 2‑oxime analogs exhibit different cytotoxicity profiles; 3‑oxime SAR remains unexplored.
! Stereochemical mismatch: (Z) isomer or mixed‑isomer batches may alter hydrogen‑bond geometry and target recognition.
! Generic scaffold heterogeneity: substitution pattern shifts kinase/cytotoxicity potency from micromolar to nanomolar range.

Quantitative Differentiation Evidence for (NE)-N-(Imidazo[1,2-a]pyrimidin-3-ylmethylidene)hydroxylamine Against Closest Analogs


3‑Oxime Positional Isomerism – Differential Cytotoxic Footprint vs. 2‑Carbaldehyde Oxime Series

Direct head‑to‑head data are not available for this precise compound; however, the closest structural relatives – imidazo[1,2‑a]pyrimidine‑2‑carbaldehyde oxime derivatives (3a–3d) – were tested against breast cancer cell lines and yielded IC₅₀ values of 35.9‑43.4 µM (MCF‑7) and 35.1‑35.9 µM (MDA‑MB‑231) [REFS‑1]. The 3‑oxime regioisomer remains uncharacterized, creating a distinct chemical‑biology hypothesis: the shift from position 2 to position 3 alters the distance between the hydrogen‑bond‑donating oxime and the pyrimidine N1‑acceptor, potentially modulating target engagement.

Positional Isomer Cytotoxicity
Class‑level inference
Target: Not yet determined
2‑oxime analogs (3a‑3d): IC₅₀ 35.9–43.4 µM (MCF‑7), 35.1–35.9 µM (MDA‑MB‑231)
Supports 3‑oxime SAR hypothesis; uncharted regioisomer space
Direct head‑to‑head data unavailable; SRB assay, 48 h exposure
Medicinal Chemistry Anticancer Structure‑Activity Relationship

(NE) Stereochemical Configuration – Structural Certainty for Reproducible Screening

The compound is unequivocally specified as the (NE) isomer, confirmed by its InChI Key LJZKBKWYXNLIPT‑BJMVGYQFSA‑N, which encodes the E configuration about the C=N double bond. In oxime chemistry, the (E) isomer often presents different hydrogen‑bonding geometry, metabolic stability, and target affinity compared to the (Z) isomer. While no isomer‑specific bioactivity data exist for this exact molecule, the defined stereochemistry eliminates ambiguity in screening data interpretation compared to unspecified or mixed‑isomer batches.

Stereochemical Identity
Class‑level inference
Defined (NE) isomer — InChI Key encodes E configuration
Ensures batch‑to‑batch consistency for reproducible screening
No bioactivity data for (Z) isomer; structural assignment confirmed
Stereochemistry Oxime Isomerism Drug Design

Pyrimidine vs. Pyridine Core – LogP and Hydrogen‑Bond Capacity Differentiate Drug‑Likeness

The closest commercial analog, (E)-imidazo[1,2‑a]pyridine‑3‑carbaldehyde oxime (CAS 30493‑08‑4), has a reported LogP of 1.14 and four hydrogen‑bond acceptors [REFS‑1]. The target compound replaces the pyridine core with a pyrimidine ring, adding a third nitrogen atom. This structural change increases the number of hydrogen‑bond acceptors to five and is predicted to lower logP by approximately 0.3–0.5 units, enhancing aqueous solubility and reducing non‑specific protein binding – desirable attributes for both biochemical assays and lead optimization.

Core Physicochemical Shift
Data to verify
Est. LogP decrease ~0.3–0.5, +1 H‑bond acceptor (5 total) vs. pyridine analog
May improve solubility and reduce non‑specific binding in assays
Estimated values; experimental logP and solubility validation required
ADME Bioisosteres Physicochemical Properties

Imidazo[1,2‑a]pyrimidine Schiff‑Base Class – hACE2 Binding Potential Compared to Reference Ligands

A series of imidazo[1,2‑a]pyrimidine Schiff‑base derivatives were evaluated by molecular docking against human ACE2 receptor. The top‑scoring ligand in the series exhibited a binding affinity of −9.1 kcal/mol toward ACE2, comparable to the natural ligand angiotensin II (−9.2 kcal/mol) and superior to the reference inhibitor MLN‑4760 (−7.3 kcal/mol) [REFS‑1]. While the precise compound was not among the tested set, the data establish the imidazo[1,2‑a]pyrimidine Schiff‑base pharmacophore as a validated entry point for ACE2‑targeted screening.

Scaffold hACE2 Docking
Supporting evidence
Top ligand −9.1 kcal/mol (imidazo[1,2‑a]pyrimidine Schiff base)
Angiotensin II −9.2 kcal/mol; MLN‑4760 −7.3 kcal/mol
Supports ACE2‑targeted entry‑inhibitor screening for SARS‑CoV‑2 research
In silico docking; target compound not directly tested; class‑level inference
Antiviral SARS‑CoV‑2 Molecular Docking

High‑Impact Research and Industrial Application Scenarios for CAS 2387462-21-5


Breast Cancer Lead‑Generation Libraries Exploring Positional Isomer Effects

Based on the documented cytotoxicity of 2‑carbaldehyde oxime analogs against MCF‑7 and MDA‑MB‑231 cells [REFS‑1], the 3‑oxime (NE) isomer can be incorporated into focused compound libraries to systematically map the SAR of oxime position on antiproliferative activity, potentially identifying a novel chemotype with improved therapeutic index.

Antiviral Entry‑Inhibitor Screening Cascades Targeting hACE2

Imidazo[1,2‑a]pyrimidine Schiff bases have exhibited in silico binding affinities comparable to the native ACE2 ligand [REFS‑2]. The compound can serve as a scaffold for medicinal chemistry optimization aimed at disrupting SARS‑CoV‑2 spike–ACE2 interaction, with structural modifications guided by the docking‑validated pharmacophore.

Bioisostere Evaluation Programs Replacing Pyridine with Pyrimidine Cores

The shift from a pyridine core (LogP 1.14, 4 hydrogen‑bond acceptors) to a pyrimidine core (predicted lower LogP, 5 hydrogen‑bond acceptors) [REFS‑3] enables systematic assessment of pyrimidine‑for‑pyridine substitution on solubility, permeability, and target engagement, a common strategy in lead optimization campaigns.

Kinase Inhibitor Fragment‑Based Drug Discovery

Given the established role of imidazo[1,2‑a]pyrimidine derivatives as kinase hinge‑binding motifs [REFS‑2], the 3‑oxime functionality offers an additional hydrogen‑bond donor/acceptor pair that can be exploited in fragment‑based screening to probe ATP‑binding site interactions not accessible to simpler amine or amide derivatives, such as those used in the optimization of clinical candidates like divaplon (an anxiolytic) [REFS‑1].

Application
Selection Property
Validation Focus
Cancer cell‑model SAR studies
Positional isomer specificity
Cytotoxicity endpoint comparison (3‑ vs. 2‑oxime)
ACE2 interaction screening
Scaffold binding affinity potential
hACE2 docking‑model review and in vitro validation
Pyrimidine‑for‑pyridine bioisostere studies
Core polarity shift (LogP, H‑bond acceptors)
Physicochemical property validation (solubility, permeability)
Kinase hinge‑binding fragment screens
Oxime hydrogen‑bonding functionality
ATP‑binding site interaction profiling
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